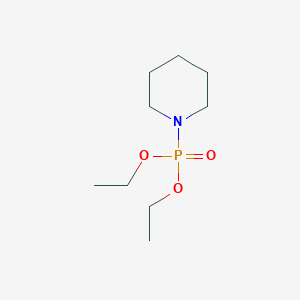

Piperidinophosphonic acid diethyl ester

Description

Historical Development and Context

The development of piperidinophosphonic acid diethyl ester emerged from the broader evolution of organophosphorus chemistry, which gained significant momentum during the mid-twentieth century. While specific historical documentation of this particular compound's discovery remains limited in the available literature, its synthesis represents part of the systematic exploration of aminophosphonate chemistry that began in earnest during the 1950s and 1960s. The compound's development parallels the general advancement in organophosphate synthesis methodologies, particularly those involving the formation of phosphorus-nitrogen bonds through nucleophilic substitution reactions.

The historical context of this compound is intrinsically linked to the development of diethylchlorophosphate as a versatile phosphorylating agent, which enabled the systematic preparation of various aminophosphonates. Early synthetic approaches to similar compounds utilized phosphorus trichloride chemistry, where controlled alcoholysis reactions with ethanol provided access to diethyl phosphonate intermediates. The subsequent development of more refined synthetic methodologies allowed for the specific targeting of piperidine-containing phosphonates, reflecting the growing recognition of piperidine as a privileged structural motif in medicinal chemistry.

The compound has gained renewed interest in recent decades due to advances in microwave-assisted synthesis and the development of more efficient phosphorylation protocols. Contemporary research has demonstrated that this compound can be synthesized with excellent yields through dehydrohalogenation reactions involving diethylchlorophosphate and piperidine derivatives in the presence of appropriate bases. This synthetic accessibility has contributed to its increased utilization in various research applications, particularly in the synthesis of complex heterocyclic systems.

Classification within Organophosphorus Chemistry

This compound belongs to the broader class of organophosphates, specifically categorized as an aminophosphonate compound within the organophosphorus chemical family. Organophosphates are characterized by their general structure O=P(OR)3, where the central phosphate molecule contains alkyl or aromatic substituents. In the case of this compound, one of the oxygen-bound organic groups is replaced by a piperidine nitrogen, creating an aminophosphonate structure.

The compound represents a specific subset of organophosphonates, which are distinguished from organophosphates by the presence of a direct carbon-phosphorus bond or, in this case, a nitrogen-phosphorus bond. This classification is significant because aminophosphonates exhibit distinct chemical and biological properties compared to their oxygen-analog counterparts. The phosphorus atom in this compound maintains its characteristic tetrahedral geometry, with the phosphoryl oxygen contributing to the compound's polarity and potential for hydrogen bonding interactions.

Within the aminophosphonate classification, this compound is further categorized as a cyclic aminophosphonate due to the presence of the six-membered piperidine ring. This structural feature distinguishes it from acyclic aminophosphonates and contributes to its conformational rigidity and potentially enhanced selectivity in biological systems. The diethyl ester functionality classifies it as a phosphonate diester, which typically exhibits moderate lipophilicity balanced with hydrophilic character from the phosphoryl group.

The compound's classification also extends to its role as a potential phosphorylating agent and synthetic intermediate. The presence of both the reactive phosphonate group and the nucleophilic nitrogen of the piperidine ring enables it to participate in various chemical transformations, making it valuable in synthetic organic chemistry. This dual functionality places it in the category of bifunctional organophosphorus compounds, which are particularly valuable in the synthesis of complex molecular architectures.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The compound is officially designated as diethyl piperidin-1-ylphosphonate, reflecting the presence of the diethyl ester groups attached to the phosphonic acid functionality and the piperidine ring connected through its nitrogen atom. Alternative nomenclature includes "1-diethoxyphosphorylpiperidine" and "phosphonic acid, 1-piperidinyl-, diethyl ester," which emphasize different aspects of the molecular structure.

The compound's structural identification is definitively established through its molecular formula C9H20NO3P and molecular weight of 221.233763694763. The Chemical Abstracts Service registry number 4972-36-5 provides a unique identifier for this specific compound. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation CCOP(=O)(N1CCCCC1)OCC and the International Chemical Identifier InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h3-9H2,1-2H3.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C9H20NO3P |

| Molecular Weight | 221.23 g/mol |

| Chemical Abstracts Service Number | 4972-36-5 |

| International Chemical Identifier Key | YUGUNXGHQJDZJY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOP(=O)(N1CCCCC1)OCC |

The three-dimensional structure of this compound features a phosphorus center in a distorted tetrahedral geometry, with bond angles influenced by the electronic properties of the attached groups. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The phosphoryl oxygen creates a dipole moment that contributes to the compound's overall polarity and influences its chemical reactivity patterns.

Spectroscopic identification of the compound relies on characteristic signals in nuclear magnetic resonance spectroscopy, where the phosphorus atom appears as a distinct signal in phosphorus-31 nuclear magnetic resonance spectra. The diethyl ester groups produce characteristic triplet and quartet patterns in proton nuclear magnetic resonance spectra, while the piperidine ring protons appear as complex multiplets in the aliphatic region. These spectroscopic fingerprints provide reliable methods for compound identification and purity assessment.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting its versatility as both a synthetic intermediate and a structural motif of intrinsic interest. The compound has emerged as a valuable building block in the synthesis of complex heterocyclic systems, particularly in the preparation of spiroindole-containing compounds bearing phosphonate groups. Research has demonstrated that this compound can undergo azomethine cycloaddition reactions under microwave conditions to yield sophisticated polycyclic structures with potential biological activity.

In synthetic methodology development, this compound serves as a model compound for studying phosphorus-nitrogen bond formation and cleavage reactions. The stability of the phosphorus-nitrogen bond in this compound, combined with the reactivity of the diethyl ester groups, makes it an excellent substrate for investigating selective chemical transformations. Recent studies have shown that the compound can be synthesized in excellent yields through dehydrohalogenation reactions, with yields ranging from 71 to 87 percent depending on reaction conditions.

The compound's research significance is further highlighted by its presence in patent literature, with at least five patents incorporating this structure. This patent activity suggests ongoing industrial and academic interest in the compound's potential applications. The compound's ability to serve as a phosphorylating agent while maintaining structural integrity through the piperidine ring makes it particularly valuable in medicinal chemistry applications.

| Research Application | Yield Range | Reaction Conditions |

|---|---|---|

| Spiroindole Synthesis | 80-95% | Microwave, 60°C, EtOH |

| Dehydrohalogenation | 71-87% | 0°C, DMF, TEA |

| Cycloaddition Reactions | Variable | 60W microwave, 60-90 min |

Contemporary research has also explored the compound's role in visible light-induced coupling reactions, where it participates in phosphorus-key strategies for forming carbon-carbon bonds through single-electron chemistry. These photochemical applications represent emerging areas of research that could expand the compound's utility in sustainable synthetic methodologies. The compound's balanced lipophilicity and hydrophilicity, evidenced by its calculated octanol-water partition coefficient, makes it suitable for various chemical environments and reaction conditions.

The structural features of this compound, particularly the combination of the phosphonate group with the piperidine ring, have made it a subject of interest in studies examining structure-activity relationships in organophosphorus compounds. Research has shown that modifications to either the phosphonate ester groups or the piperidine ring can significantly impact the compound's reactivity and selectivity in chemical transformations, providing valuable insights for rational design of new synthetic methodologies and potentially bioactive compounds.

Properties

CAS No. |

4972-36-5 |

|---|---|

Molecular Formula |

C9H20NO3P |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

1-diethoxyphosphorylpiperidine |

InChI |

InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h3-9H2,1-2H3 |

InChI Key |

YUGUNXGHQJDZJY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(N1CCCCC1)OCC |

Canonical SMILES |

CCOP(=O)(N1CCCCC1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analysis

Piperidinophosphonic acid diethyl ester shares a core phosphonic acid diethyl ester structure (P(O)(OEt)₂) with the following analogs, differing in substituents:

Key Observations :

- Piperidine vs.

- Electron-Donating vs. Electron-Withdrawing Groups: Substituents like the diphenylamino group (electron-donating) may stabilize charge-transfer complexes, whereas cyano groups (electron-withdrawing) enhance electrophilic reactivity .

Physicochemical Properties

Key Observations :

- The piperidine group likely increases water solubility compared to purely aliphatic analogs (e.g., isopropyl) due to its nitrogen lone pair .

- Chlorinated derivatives (e.g., diethyl phosphorochloridate) exhibit higher reactivity toward nucleophiles, unlike the more stable piperidine analog .

Comparative Efficacy in Herbicidal Activity (4 kg/ha application) :

Key Gaps :

- Ecotoxicological data (e.g., bioaccumulation, aquatic toxicity) are unavailable for most analogs .

Preparation Methods

Alkylation of Diethyl Phosphite with Piperidine Derivatives

The alkylation of diethyl phosphite with halogenated piperidine derivatives emerges as a plausible route, mirroring methodologies used in the synthesis of diethyl methyl-phosphonite. In this approach, diethyl phosphite reacts with a piperidine-containing alkyl halide under controlled conditions. For instance, the reaction of diethyl phosphite with chloromethylpiperidine in the presence of an acid-binding agent (e.g., triethylamine) could facilitate the substitution of the chloride group with the phosphite moiety.

Representative Reaction Scheme:

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{C}5\text{H}{10}\text{N-CH}2\text{Cl} \xrightarrow{\text{Base}} \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{-C}5\text{H}{10}\text{N} + \text{HCl}

$$

Key Conditions:

- Temperature: 80–120°C

- Pressure: 0.4–0.8 MPa (for gaseous reactants)

- Catalyst: Tertiary amines (e.g., triethylamine) to neutralize HCl

This method parallels the synthesis of diethyl methyl-phosphonite, where methyl chloride gas reacts with diethyl phosphite under similar conditions, yielding 84–92% product. Substituting methyl chloride with a piperidine-derived alkyl halide could theoretically produce the target compound, though the steric bulk of the piperidine group may necessitate extended reaction times or elevated temperatures.

Nucleophilic Substitution Using Piperidine

A second route involves the nucleophilic displacement of a leaving group (e.g., chloride) from a preformed phosphonate chloride by piperidine. This method is analogous to the synthesis of diethyl 1-substituted vinylphosphonates, where decarboxylative condensations are catalyzed by piperidine.

Hypothetical Reaction Pathway:

- Chlorination of Diethyl Phosphite:

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{Cl}2 \rightarrow \text{(C}2\text{H}5\text{O)}_2\text{P(O)Cl} + \text{HCl}

$$ - Substitution with Piperidine:

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)Cl} + \text{C}5\text{H}{10}\text{NH} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)-NH-C}5\text{H}{10} + \text{HCl}

$$

Optimization Considerations:

- Solvent: Ethanol or tetrahydrofuran (THF)

- Base: Piperidine itself may act as both reactant and base, though excess triethylamine could enhance HCl absorption

- Yield Drivers: Steric hindrance from the piperidine ring may necessitate prolonged reaction times (24–48 hours)

This approach is supported by the synthesis of vinylphosphonates, where piperidine catalyzes decarboxylative condensations at 30-hour durations.

Grignard Reagent-Mediated Synthesis

Diethyl phosphite is known to undergo reactions with Grignard reagents, wherein ethoxy groups are displaced by alkyl or aryl nucleophiles. Adapting this methodology, a piperidine-derived Grignard reagent could theoretically substitute one ethoxy group in diethyl phosphite, forming a mixed phosphonate-ether intermediate. Subsequent oxidation or further substitution could yield the target compound.

Proposed Mechanism:

- Formation of Piperidinylmagnesium Bromide:

$$

\text{C}5\text{H}{10}\text{N-Br} + \text{Mg} \rightarrow \text{C}5\text{H}{10}\text{N-MgBr}

$$ - Reaction with Diethyl Phosphite:

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{C}5\text{H}{10}\text{N-MgBr} \rightarrow \text{(C}2\text{H}5\text{O)(C}5\text{H}{10}\text{N)P(O)H} + \text{C}2\text{H}_5\text{OMgBr}

$$

Challenges:

- Grignard reagents derived from amines are less common and may require specialized handling

- Competing side reactions (e.g., reduction of the P=O bond by LiAlH$$_4$$) necessitate careful stoichiometric control

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method, extrapolated from analogous syntheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.